molecular formula C7H7BrClNO B13921988 2-Bromo-6-chloro-4-methoxyaniline

2-Bromo-6-chloro-4-methoxyaniline

Cat. No.: B13921988
M. Wt: 236.49 g/mol
InChI Key: FMQFUXGZFCBAHO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methoxyaniline is a multifunctional aniline derivative designed for use as a key synthetic intermediate in advanced chemical research and development. This compound features bromo, chloro, and methoxy substituents on an aniline ring, making it a versatile scaffold for constructing more complex molecules, particularly in the synthesis of heterocycles and pharmaceutical targets. Its primary research value lies in its application in Schiff base chemistry. Aniline derivatives like this one readily undergo condensation reactions with aldehydes to form Schiff bases (azomethines), a class of compounds with a wide range of scientific applications . These Schiff base ligands are crucial in coordination chemistry for creating metal complexes and are investigated for their diverse biological activities, which can include anti-cancer, anti-microbial, and anti-inflammatory properties . The specific pattern of halogen and methoxy substituents on this aniline can be leveraged to fine-tune the electronic and steric properties of the resulting molecules, influencing their tautomeric behavior, solid-state packing via non-covalent interactions, and overall biological efficacy . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-6-chloro-4-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI Key

FMQFUXGZFCBAHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of 4-Methoxyaniline Derivatives

  • Stepwise Halogenation: Starting from 4-methoxyaniline, bromination at the 2-position is achieved by electrophilic aromatic substitution using bromine or bromide salts (e.g., FeBr3 catalysis). Subsequent chlorination at the 6-position can be performed using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or substitution at undesired positions.

  • Regioselectivity: The methoxy group is an ortho/para-directing activator, facilitating substitution at positions 2 and 6. Careful control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to achieve the desired substitution pattern.

Cross-Coupling and Catalytic Amination Approaches

  • Suzuki-Miyaura Coupling: Although more commonly used for aryl-aryl bond formation, Suzuki coupling can be employed to functionalize halogenated aniline intermediates. For example, 2-bromo-4-methoxyaniline can be coupled with aryl boronic acids to introduce additional substituents, but in the context of 2-Bromo-6-chloro-4-methoxyaniline, this method is less direct.

  • Buchwald-Hartwig Amination: This palladium-catalyzed amination can be used to introduce amino groups onto halogenated aromatic rings. However, since the target compound already contains the amino group, this method is more relevant for derivative synthesis rather than initial preparation.

Multistep Synthesis Route Example

A representative synthetic sequence for 2-Bromo-6-chloro-4-methoxyaniline is:

Step Reaction Type Reagents/Conditions Outcome
1 Bromination 4-Methoxyaniline + Br2/FeBr3 2-Bromo-4-methoxyaniline
2 Chlorination NCS or Cl2, controlled temperature 2-Bromo-6-chloro-4-methoxyaniline
3 Purification Recrystallization or chromatography Pure 2-Bromo-6-chloro-4-methoxyaniline

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, acetonitrile, or chloroform for halogenation steps due to their inertness and ability to dissolve aromatic amines.

  • Temperature: Low to moderate temperatures (0–25°C) are preferred to control reaction rates and minimize side reactions.

  • Catalysts: Lewis acids such as FeBr3 or FeCl3 are used to activate halogen sources and enhance electrophilic substitution efficiency.

  • Stoichiometry: Precise molar ratios of halogen sources to substrate control mono-substitution and prevent polyhalogenation.

Analytical Characterization of the Compound

Spectroscopic Data

Technique Characteristic Signals/Features
¹H NMR Aromatic protons δ 6.5–7.5 ppm; methoxy (-OCH3) singlet ~3.8 ppm; NH2 protons broad signals around δ 3.5–4.0 ppm
¹³C NMR Aromatic carbons with shifts influenced by halogens and methoxy groups; methoxy carbon ~55 ppm
Mass Spectrometry (MS) Molecular ion peak at m/z 236.9 corresponding to C7H7BrClNO; isotopic pattern characteristic of Br and Cl
FT-IR NH2 stretching vibrations near 3400 cm⁻¹; C-Br and C-Cl stretches in fingerprint region (~600–800 cm⁻¹); aromatic C-H stretches around 3000 cm⁻¹

Chromatographic Purity Assessment

Research Discoveries and Applications Related to Preparation

  • The compound's synthesis has been optimized for high regioselectivity and yield by controlling halogenation steps, as documented in recent studies.

  • It serves as a key intermediate in the synthesis of kinase inhibitors targeting anaplastic lymphoma kinase (ALK) and rho kinase, with implications in cancer therapy.

  • Advanced catalytic systems such as Rh(II)-catalyzed C–H amination have been explored for related derivatives, indicating potential for further functionalization of the compound.

Summary Table: Preparation Methods and Key Parameters

Preparation Method Starting Material Reagents/Conditions Advantages Challenges
Direct Electrophilic Halogenation 4-Methoxyaniline Br2/FeBr3 for bromination; NCS or Cl2 for chlorination Simple, cost-effective, regioselective Requires careful control to avoid polyhalogenation
Suzuki-Miyaura Coupling Halogenated anilines Pd catalyst, aryl boronic acids Versatile for derivatives Less direct for initial compound synthesis
Buchwald-Hartwig Amination Halogenated aromatics Pd catalyst, amine sources Efficient amination Not primary for initial compound synthesis

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group in the compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction reactions can modify the amino group to form different functional groups.

Scientific Research Applications

2-Bromo-6-chloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Bromo-6-chloro-4-methoxyaniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2-Bromo-6-chloro-4-methoxyaniline C₇H₆BrClNO 235.35 2-Br, 6-Cl, 4-OCH₃ Electron-donating OCH₃; halogenated
2-Bromo-6-fluoro-4-methoxyaniline C₇H₆BrFNO 218.03 2-Br, 6-F, 4-OCH₃ Higher electronegativity (F vs. Cl)
4-Bromo-2-chloro-6-methylaniline C₇H₇BrClN 220.49 4-Br, 2-Cl, 6-CH₃ Methyl (electron-donating) vs. OCH₃
2-Bromo-6-methoxyaniline C₇H₈BrNO 202.05 2-Br, 6-OCH₃ Lacks Cl; reduced steric hindrance
2-Bromo-6-chloro-4-nitroaniline C₆H₄BrClN₂O₂ 251.47 2-Br, 6-Cl, 4-NO₂ Strongly electron-withdrawing NO₂
4-Bromo-2-chloro-6-iodoaniline C₆H₄BrClIN 332.36 4-Br, 2-Cl, 6-I Bulky iodine; higher molecular weight

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group in 2-Bromo-6-chloro-4-methoxyaniline enhances ring activation for electrophilic substitution compared to the nitro group in 2-Bromo-6-chloro-4-nitroaniline, which deactivates the ring .
    • Methyl (in 4-Bromo-2-chloro-6-methylaniline) is less electron-donating than methoxy, reducing solubility in polar solvents .
  • Halogen Effects: Fluorine (in 2-Bromo-6-fluoro-4-methoxyaniline) increases electronegativity, altering reaction kinetics compared to chlorine .

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